molecular formula C19H18N4OS2 B611754 VU0463271

VU0463271

Cat. No.: B611754
M. Wt: 382.5 g/mol
InChI Key: DPONSKCACOZTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU 0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2). It has an IC50 value of 61 nM and displays over 100-fold selectivity versus the sodium-potassium-2-chloride cotransporter 1 (NKCC1) and no activity against a panel of 68 G-protein-coupled receptors, ion channels, and transporters . This compound is primarily used in scientific research to study the role of KCC2 in neuronal function and its potential therapeutic applications.

Preparation Methods

The synthesis of VU 0463271 involves several steps, starting with the preparation of the key intermediate, N-cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like potassium carbonate (K2CO3) and thionyl chloride (SOCl2). The final product is obtained through purification processes such as recrystallization or chromatography .

Chemical Reactions Analysis

VU 0463271 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VU 0463271 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

VU 0463271 is unique in its high selectivity and potency as a KCC2 inhibitor. Similar compounds include:

Compared to these compounds, VU 0463271 exhibits significantly enhanced potency and selectivity, making it a valuable tool for scientific research .

Properties

IUPAC Name

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPONSKCACOZTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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